Methyl 2-(4-methoxyphenyl)benzoate
Description
Methyl 2-(4-methoxyphenyl)benzoate (CAS 17103-25-2) is an aromatic ester with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. It exists as a pale yellow to colorless liquid at room temperature . The compound features a benzoate ester backbone substituted with a 4-methoxyphenyl group at the 2-position of the benzene ring. The methoxy group (–OCH₃) is an electron-donating substituent, influencing the compound's electronic properties and reactivity. This structure is commonly utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science. Its characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic techniques .
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFWMFGIZWKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 2-Chloromethylbenzoate
The foundational step in many industrial processes involves synthesizing methyl 2-chloromethylbenzoate from phthalide and thionyl chloride (SOCl₂). As detailed in patent EP2058294A1, phthalide reacts with SOCl₂ in aromatic hydrocarbons (e.g., xylene) at elevated temperatures (100–150°C) to yield 2-chloromethylbenzoyl chloride, which is subsequently esterified with methanol. Key parameters include:
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Solvent : Xylene (100–1,000 parts by weight per 100 parts phthalide).
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Catalyst : BF₃-ether complex or quaternary ammonium salts (e.g., benzyltriethylammonium chloride).
This intermediate is critical for subsequent coupling reactions.
Coupling with 4-Methoxyphenyl Derivatives
Methyl 2-chloromethylbenzoate undergoes nucleophilic substitution with 4-methoxyphenol or its salts. In a modified protocol from EP2058294A1, potassium carbonate (0.5–1.5 mol equivalents) facilitates the reaction in dimethylacetamide (DMAc) at 50–120°C. The general procedure involves:
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Mixing methyl 2-chloromethylbenzoate, base, and solvent.
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Adding 4-methoxyphenol dropwise over 0.5–2 hours.
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Refluxing for 1–12 hours.
Typical Conditions :
Post-reaction workup includes aqueous extraction and solvent distillation to isolate the product.
Direct Esterification of 2-(4-Methoxyphenyl)Benzoic Acid
Acid-Catalyzed Esterification
A straightforward approach involves esterifying 2-(4-methoxyphenyl)benzoic acid with methanol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction under reflux:
Optimized Protocol :
Base-Mediated Hydrolysis and Re-Esterification
Alternative routes involve hydrolyzing precursors like methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate (from EP2058294A1) under basic conditions (NaOH or KOH) followed by re-esterification. For example:
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Hydrolysis: Treat the precursor with 5 mol eq NaOH in methanol/water (65°C, 2 hours).
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Acidification: Add acetic acid to precipitate 2-(4-carboxymethylphenoxymethyl)benzoic acid.
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Esterification: React with methanol/H₂SO₄ to yield the target ester.
Yield : 96.4% after purification.
Comparative Analysis of Methods
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
1. Synthetic Intermediate in Organic Chemistry
Methyl 2-(4-methoxyphenyl)benzoate serves as a significant intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals. The methoxy group enhances its reactivity and solubility, facilitating reactions such as:
- Esterification : It can undergo further esterification to form derivatives with varying properties.
- Nucleophilic Substitution : The benzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of amines or alcohols under suitable conditions.
Biological Applications
2. Pharmacological Studies
Recent studies have highlighted the potential pharmacological activities of this compound. It has been investigated for:
- Anti-inflammatory Properties : Preliminary research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating related conditions.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into their mechanism of action.
Material Science Applications
3. Nonlinear Optical (NLO) Properties
This compound and its derivatives have been studied for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics. The methoxy group contributes to enhanced electron-donating abilities, which improve the NLO characteristics of the compound.
Table 1: Summary of NLO Properties
| Compound | First Hyperpolarizability (esu) | Second Hyperpolarizability (esu) | Maximum Absorption Wavelength (nm) |
|---|---|---|---|
| This compound | 31.7–86.5 | 84.4–273 | UV Region |
| Derivative with Pyrrolyl Group | Improved NLO Properties | Enhanced Charge Transfer | UV Region |
Case Studies
4. Case Study: Synthesis and Characterization
In a study examining the synthesis of this compound, researchers utilized various synthetic routes including:
- Wolff Rearrangement : This method allowed for the introduction of the methoxy group onto the phenyl ring effectively.
- Characterization Techniques : Techniques such as NMR and HPLC were employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism by which methyl 2-(4-methoxyphenyl)benzoate exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the methoxy group can be converted to a more reactive form, facilitating further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)
- Structure: Incorporates a quinoline-carbonyl-piperazine backbone attached to the benzoate ester.
- Molecular Weight: Higher (~520 g/mol) due to the quinoline and piperazine groups.
- Synthesis : Prepared via crystallization in ethyl acetate, yielding a yellow solid. Characterization includes ¹H NMR and HRMS .
- Key Difference: The extended conjugated system (quinoline) may enhance UV absorption and alter biological activity compared to the simpler methoxyphenyl-benzoate structure.
Methyl 2-(4-Hydroxybenzoyl)benzoate
- Structure : Replaces the methoxy group with a hydroxyl (–OH) at the 4-position.
- Molecular Weight : Similar (~242 g/mol) but with increased polarity.
- Properties : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Crystallographic studies confirm planar geometry .
- Reactivity : More acidic (pKa ~10 for –OH vs. inert –OCH₃), making it reactive in deprotection or coupling reactions .
2-Acetylphenyl 4-Methylbenzoate
- Structure : Substitutes methoxy with an acetyl (–COCH₃) group.
- Molecular Weight : 254.29 g/mol .
- Electronic Effects : The acetyl group is electron-withdrawing, reducing electron density on the aromatic ring. This may slow electrophilic substitution reactions compared to the electron-rich methoxyphenyl analog .
Functional Group Modifications
Methyl 2-[(E)-(4-Methoxybenzylidene)Amino]Benzoate
- Structure : Introduces a Schiff base (–CH=N–) via condensation of 4-methoxybenzaldehyde with methyl anthranilate.
- Molecular Formula: C₁₆H₁₅NO₃.
- Applications : The imine group enables coordination chemistry, making it useful in metal-organic frameworks (MOFs) or catalysis .
- Characterization : Distinct ¹H NMR signals for the imine proton (~8.5 ppm) and aromatic regions .
Methyl(E/Z)-4-((2-((4-Methoxyphenyl)Sulfonyl)Hydrazineylidene)Methyl)Benzoate
- Structure : Contains a sulfonyl hydrazine group (–SO₂–NH–N=CH–).
- Molecular Weight : 348.37 g/mol .
- Biological Relevance : Sulfonyl hydrazines are explored as antimicrobial agents. This compound showed activity in photoredox catalysis-based antibiotic design .
Complex Derivatives and Hybrid Structures
Methyl 2-((2-Benzamido-6-(4-Methoxybenzamido)Phenyl)Ethynyl)Benzoate (3)
(2-Benzoyl-4-Methylphenyl) Benzoate
- Structure : Benzoyl (–COC₆H₅) and methyl (–CH₃) substituents.
- Molecular Weight : 316.35 g/mol .
- Crystallography : Steric hindrance from the benzoyl group affects packing in the solid state, as shown in X-ray studies .
Research Findings and Implications
- Synthetic Utility: this compound serves as a versatile intermediate. For example, Schiff base derivatives (e.g., ) are synthesized for coordination chemistry, while quinoline hybrids () target biological applications .
- Biological Activity: Sulfonyl hydrazine derivatives () exhibit promise in antibiotic development, leveraging photoredox catalysis for novel mechanisms .
- Physical Properties : Substituents like bromine () or acetyl () alter melting points and solubility, guiding solvent selection in synthesis .
Biological Activity
Methyl 2-(4-methoxyphenyl)benzoate, a compound belonging to the class of benzoates, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula . It comprises a benzoate moiety with a methoxy-substituted phenyl group, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall synthesis, leading to bactericidal effects .
2. Anticancer Properties
This compound has been evaluated for its anticancer potential, particularly in various cancer cell lines such as HCT-116 (colon carcinoma). Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
In vitro studies have shown that this compound can inhibit tumor cell proliferation with IC50 values ranging from 10 µM to 30 µM, depending on the specific cancer type being studied.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that govern cell growth and apoptosis.
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited a significant reduction in biofilm formation at concentrations as low as 31.108 µg/mL, outperforming traditional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of this compound, researchers found that it effectively inhibited the growth of HCT-116 cells by inducing apoptosis via mitochondrial pathways. The study highlighted its potential as a lead compound for developing new cancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-(4-methoxyphenyl)benzoate, and how can reaction conditions be optimized?
The esterification of 4-methoxybenzoic acid with methanol, catalyzed by concentrated sulfuric acid, is a common method. Key parameters include:
- Molar ratio : A 1:1.2 molar ratio of acid to alcohol minimizes side reactions.
- Temperature : Reflux at 65–70°C for 6–8 hours ensures completion .
- Workup : Neutralization with NaHCO₃ and purification via recrystallization (ethanol/water) yields >90% purity. For scale-up, continuous-flow reactors with immobilized acid catalysts improve efficiency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR : NMR shows distinct signals for methoxy (δ 3.85 ppm) and ester carbonyl (δ 168–170 ppm). NMR confirms the ester linkage (δ 165–170 ppm) .
- X-ray crystallography : Single-crystal analysis reveals a planar biphenyl system with dihedral angles of 5–10° between aromatic rings, consistent with conjugation .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?
Density Functional Theory (DFT) simulations (B3LYP/6-31G**) identify electron-rich sites:
- Electrophilic attack : The para-methoxy group directs substitution to the ortho position of the benzoate ring (activation energy: ~25 kcal/mol) .
- Hydrogen bonding : Molecular dynamics simulations show weak interactions between the methoxy oxygen and protic solvents (e.g., ΔG ≈ −2.1 kcal/mol in methanol) .
Q. How does this compound interact with biological targets, and what experimental models validate its bioactivity?
- Enzyme inhibition : In vitro assays reveal moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 μM), attributed to the methoxy group’s electron-donating effects .
- Cellular uptake : Fluorescence tagging (e.g., dansyl derivatives) demonstrates rapid diffusion across lipid bilayers in HeLa cells (t₁/₂ = 15 min) .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in FTIR carbonyl peaks (1680 vs. 1705 cm⁻¹) arise from polymorphism. Solutions include:
- Temperature-controlled analysis : Heating samples to 100°C eliminates solvent-induced crystal packing variations .
- Solid-state NMR : CP/MAS spectra differentiate between α- and β-polymorphs (Δδ ≈ 1.5 ppm for carbonyl carbons) .
Methodological Guidance Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Acid/Alcohol Ratio | 1:1.2 | Reduces ester hydrolysis |
| Catalyst Loading | 5% H₂SO₄ | Maximizes turnover |
| Reaction Time | 6–8 hours | Balances conversion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
